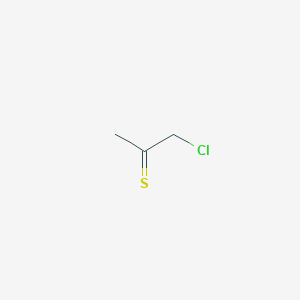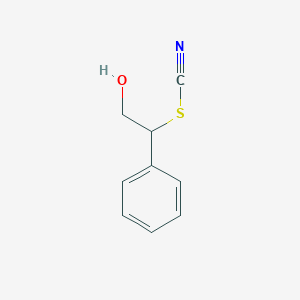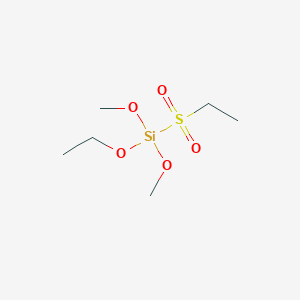
1-Chloropropane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropropane-2-thione is an organosulfur compound with the molecular formula C3H5ClS It is a derivative of propane, where a chlorine atom and a thione group (C=S) are attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloropropane-2-thione can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with sulfurizing agents under controlled conditions. For instance, the reaction of 1-chloropropane with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloropropane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-thiopropanol.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form 1-propanethiol.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2-thiopropanol
Oxidation: Sulfoxides and sulfones
Reduction: 1-propanethiol
Wissenschaftliche Forschungsanwendungen
1-Chloropropane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing thione groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism by which 1-chloropropane-2-thione exerts its effects involves interactions with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Similar Compounds:
1-Chloropropane: A simple alkyl halide with similar reactivity but lacking the thione group.
2-Chloropropane: Another isomer with different reactivity due to the position of the chlorine atom.
1-Propanethiol: A thiol derivative with a sulfur atom bonded to the first carbon.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a thione group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
| 126742-25-4 | |
Molekularformel |
C3H5ClS |
Molekulargewicht |
108.59 g/mol |
IUPAC-Name |
1-chloropropane-2-thione |
InChI |
InChI=1S/C3H5ClS/c1-3(5)2-4/h2H2,1H3 |
InChI-Schlüssel |
MLSIQHBWLUYJJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/no-structure.png)


![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
